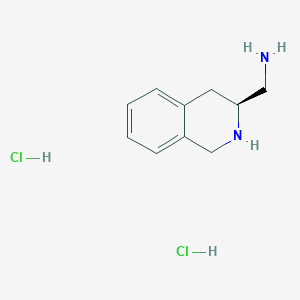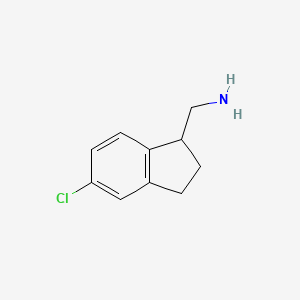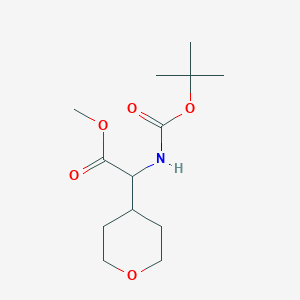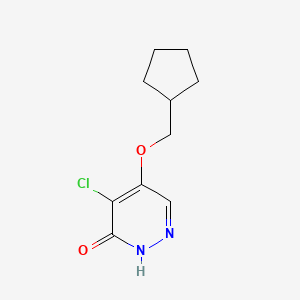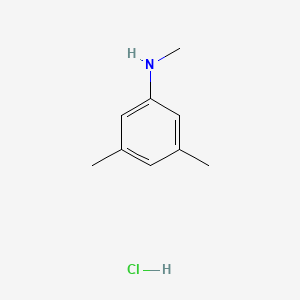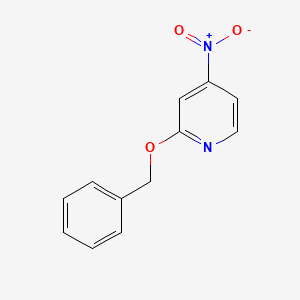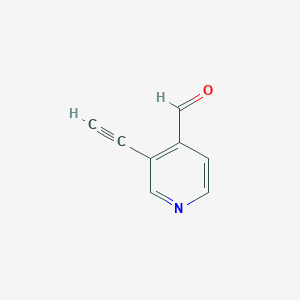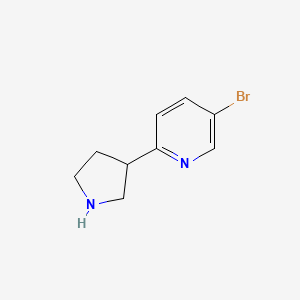
5-Bromo-2-(pyrrolidin-3-YL)pyridine
Descripción general
Descripción
“5-Bromo-2-(pyrrolidin-3-YL)pyridine” is a chemical compound with the molecular formula C9H11BrN2 . It is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(pyrrolidin-3-YL)pyridine” can be represented by the SMILES stringBrc1ccc (nc1)N2CCCC2 . The InChI code for this compound is 1S/C9H11BrN2/c10-8-3-4-9 (11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . Physical And Chemical Properties Analysis
“5-Bromo-2-(pyrrolidin-3-YL)pyridine” is a solid at room temperature . It has a molecular weight of 227.10 . The compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- Application : Used as a substrate in the synthesis of new cyanopyridine derivatives. These derivatives have been evaluated for their antimicrobial activity against various bacteria. Certain derivatives showed significant activity with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Proton Transfer Studies
- Application : In derivatives like 2-(3-bromo-1H-pyrazol-5-yl)pyridine, studies have demonstrated three types of photoreactions including excited-state intramolecular and intermolecular double-proton transfer. These findings are significant for understanding the dual luminescence and kinetic coupling in these molecules (Vetokhina et al., 2012).
Spectroscopic and Optical Studies
- Application : Involved in the spectroscopic characterization using techniques like FT-IR and NMR. The compound’s non-linear optical properties and interactions with DNA have been explored, providing insights into its potential applications in molecular biology and materials science (Vural & Kara, 2017).
Synthesis of Novel Pyridine-Based Derivatives
- Application : Plays a role in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. The study highlights its use in developing compounds with potential as chiral dopants for liquid crystals and other biological activities (Ahmad et al., 2017).
Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework
- Application : Used in the synthesis of heterocycles like 5-bromo-1H-pyrrolo[2,3-b]pyridine via Fischer indole cyclization. This provides a valuable synthetic route for constructing complex molecular scaffolds with potential pharmacological applications (Alekseyev et al., 2015).
Color Tuning in Iridium Tetrazolate Complexes
- Application : Utilized in the synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes. This demonstrates the impact of ancillary ligands on the color tuning of these complexes, important for applications in organic light-emitting devices (Stagni et al., 2008).
Safety and Hazards
“5-Bromo-2-(pyrrolidin-3-YL)pyridine” is considered hazardous. It has been classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The compound has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
5-bromo-2-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPHFHWCDFUATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pyrrolidin-3-YL)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





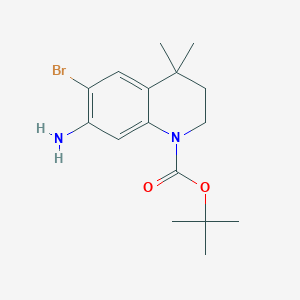

![2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B3364983.png)
